![molecular formula C47H86NO8P B12410671 [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)
[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound It is a deuterated derivative of a phospholipid, which is a class of lipids that are a major component of all cell membranes The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, and multiple unsaturated fatty acid chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves several steps:
Esterification: The formation of ester bonds between the glycerol backbone and the fatty acid chains is carried out using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Phosphorylation: The attachment of the phosphate group is achieved using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite reagents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains, leading to the formation of epoxides or peroxides.
Reduction: Reduction reactions can target the double bonds in the fatty acid chains, converting them to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the exchange of the trimethylazaniumyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Epoxides, peroxides, and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Phosphatidyl derivatives with different head groups.
Applications De Recherche Scientifique
Chemistry
The compound is used as a model system to study the behavior of deuterated lipids in various chemical environments. It helps in understanding the effects of deuteration on lipid properties and interactions.
Biology
In biological research, the compound is employed to investigate the role of deuterated lipids in cell membranes. It is used in studies related to membrane fluidity, lipid-protein interactions, and membrane dynamics.
Medicine
The compound has potential applications in medical research, particularly in the development of deuterated drugs. Deuteration can enhance the metabolic stability and efficacy of pharmaceuticals.
Industry
In the industrial sector, the compound is used in the formulation of specialized lipid-based products, such as liposomes and nanocarriers for drug delivery.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into cell membranes. The deuterium atoms influence the physical properties of the lipid bilayer, such as fluidity and permeability. This, in turn, affects the function of membrane-associated proteins and signaling pathways. The trimethylazaniumyl group interacts with anionic sites on proteins and other biomolecules, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(dimethylazaniumyl)ethyl phosphate
- [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(ethylazaniumyl)ethyl phosphate
Uniqueness
The uniqueness of this compound lies in its specific combination of deuterium atoms and the trimethylazaniumyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and unique interactions with biomolecules, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C47H86NO8P |
|---|---|
Poids moléculaire |
829.2 g/mol |
Nom IUPAC |
[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,28,30,45H,6-13,15,17-19,21,23,26-27,29,31-44H2,1-5H3/b16-14-,22-20-,25-24-,30-28-/t45-/m1/s1/i43D2,44D2,45D |
Clé InChI |
LGPGBPOGXNRFFI-XQEWOMBFSA-N |
SMILES isomérique |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


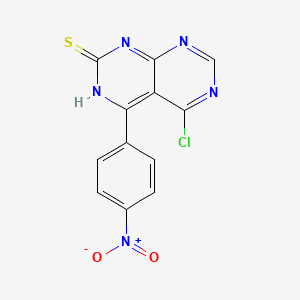

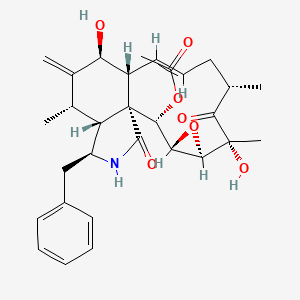
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
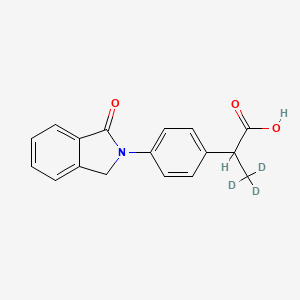
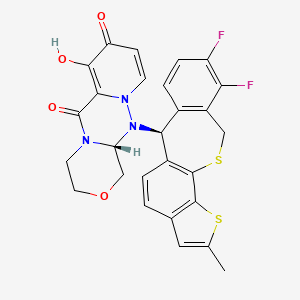
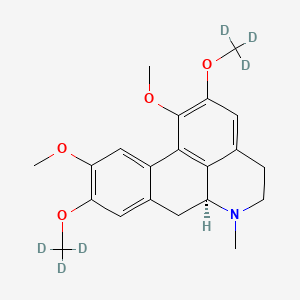
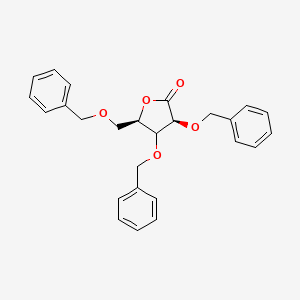

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)


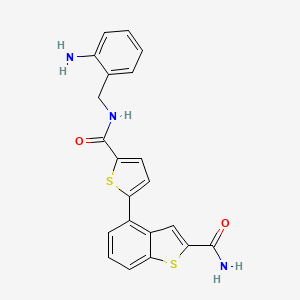
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)
